グアノシン三リン酸トリス塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tritromethamine guanosine triphosphate (TMP-GTP) is a nucleotide that is found naturally in the human body and is involved in a variety of biochemical processes. It is a vital component of the cellular energy-producing system, and is also involved in DNA replication, protein synthesis, and cell signaling. TMP-GTP has been studied extensively in laboratory experiments, and its biochemical and physiological effects have been explored in detail.

科学的研究の応用

In Vitro Transcription

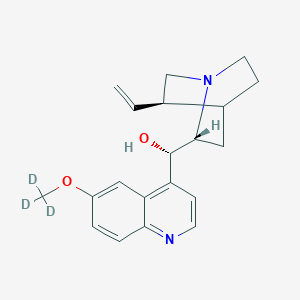

試験管内転写とは、試験管内でDNAテンプレートからRNA分子を合成するプロセスです {svg_1}. グアノシン三リン酸トリス塩は、RNAポリメラーゼがRNAを合成するために必要なグアノシン三リン酸を提供するため、このプロセスにおいて重要な役割を果たします {svg_2}.

RNA増幅

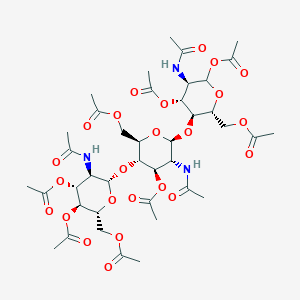

RNA増幅は、さらなる分析のためにRNAの量を増やすために使用されるプロセスです {svg_3}. グアノシン三リン酸トリス塩は、新しいRNA鎖の合成のための構成要素としてこのプロセスで使用されます {svg_4}.

siRNA合成

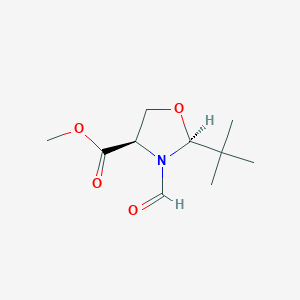

短い干渉RNA(siRNA)は、特定の遺伝子の発現を阻害する可能性のある、短い二本鎖RNAです {svg_5}. グアノシン三リン酸トリス塩は、siRNAの合成に使用され、RNA鎖に必要なグアノシン三リン酸を提供します {svg_6}.

aRNA合成

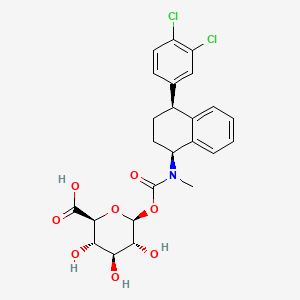

増幅RNA(aRNA)は増幅されたRNAであり、通常はマイクロアレイ実験で使用されます {svg_7}. グアノシン三リン酸トリス塩は、aRNAの合成に使用され、RNA鎖に必要なグアノシン三リン酸を提供します {svg_8}.

作用機序

Target of Action

The primary target of GTP TRIS SALT is the signal transducing G proteins . These proteins play a crucial role in various cellular processes, including proliferation and differentiation .

Mode of Action

GTP TRIS SALT interacts with its targets by activating the G proteins . This activation can induce multiple protein kinase mediated cascade reactions, leading to a variety of cellular behaviors .

Biochemical Pathways

GTP TRIS SALT is involved in channeling chemical energy into specific biosynthetic pathways . It functions as a carrier of phosphates and pyrophosphates . It also plays a key role in miRNA-myogenic regulator factor modulation .

Pharmacokinetics

GTP TRIS SALT is supplied as a 100 mM aqueous solution titrated to pH 7.3-7.5 with Tris base . It is extremely stable, with greater than 99% purity, and is free of nuclease activities . It is soluble in water to 75 mM .

Result of Action

The activation of G proteins by GTP TRIS SALT leads to a variety of cellular behaviors, such as cell proliferation and differentiation . It also enhances myogenic cell differentiation .

Action Environment

GTP TRIS SALT is stable for 3 years at -20°C, and after multiple freeze-thaw cycles . Environmental factors such as temperature and pH can influence its action, efficacy, and stability .

Safety and Hazards

将来の方向性

Guanosine based nucleotides, especially GTP, serve as important and independent regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues . Future research may focus on developing new and potential therapeutic strategies to combat diseases like cancer, hypoxia, etc .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tritromethamine guanosine triphosphate involves the coupling of Tritromethamine with guanosine triphosphate through a series of reactions.", "Starting Materials": [ "Guanosine", "Triphosphoric acid", "Tritromethamine", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: Guanosine is converted to guanosine monophosphate (GMP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 2: GMP is then converted to guanosine diphosphate (GDP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 3: GDP is then converted to guanosine triphosphate (GTP) by reacting with triphosphoric acid in the presence of sodium hydroxide.", "Step 4: Tritromethamine is reacted with hydrochloric acid to form Tritromethamine hydrochloride.", "Step 5: Tritromethamine hydrochloride is then reacted with sodium hydroxide to form Tritromethamine.", "Step 6: Tritromethamine is then coupled with GTP in the presence of sodium chloride and ethanol to form Tritromethamine guanosine triphosphate." ] } | |

CAS番号 |

103192-46-7 |

分子式 |

C22H49N8O23P3 |

分子量 |

886.6 g/mol |

IUPAC名 |

2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O14P3.3C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;3*5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);3*6-8H,1-3,5H2/t3-,5-,6-,9-;;;/m1.../s1 |

InChIキー |

UXNOYHQEVMMTDK-CYCLDIHTSA-N |

異性体SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O |

正規SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B1140748.png)